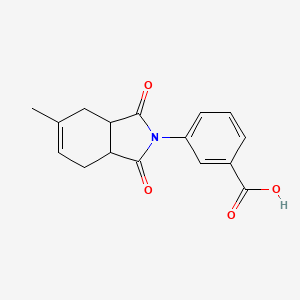

3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Description

Crystallographic Analysis of Bicyclic Isoindole Core

The crystallographic investigation of hexahydroisoindole derivatives has provided fundamental insights into the three-dimensional architecture of the bicyclic core structure. Single-crystal X-ray diffraction studies reveal that the isoindoline-1,3-dione group exhibits remarkable planarity, with root mean square deviations typically ranging from 0.0331 to 0.0305 Angstroms for similar compounds. The bicyclic framework demonstrates characteristic bond lengths and angles that reflect the saturated nature of the cyclohexane ring fused to the imide functionality.

The molecular configuration is stabilized through intramolecular nitrogen-hydrogen to oxygen bonding interactions, which result in the formation of six-membered hydrogen-bonded loops. These intramolecular stabilization patterns are crucial for maintaining the overall molecular geometry and influence the compound's physical properties. The dihedral angles between different molecular fragments provide additional structural information, with acetamido moieties typically displaying angles of approximately 75 degrees relative to the isoindoline core.

Crystal packing analysis reveals that molecules are connected through intermolecular carbon-hydrogen to oxygen bonding interactions, forming dimeric structures with characteristic hydrogen bonding patterns. The intermolecular interactions extend to create infinite chains along specific crystallographic axes, contributing to the overall stability of the crystal lattice. These packing arrangements are further stabilized by pi-pi stacking interactions between aromatic rings, with inter-centroid distances ranging from 3.602 to 4.252 Angstroms.

The space group symmetry and unit cell parameters provide additional crystallographic details essential for understanding the solid-state structure. Monoclinic crystal systems are commonly observed for these compounds, with space groups such as P21/n being prevalent. The calculated density values typically range from 1.349 to 1.400 grams per cubic centimeter, reflecting the compact packing arrangements facilitated by hydrogen bonding networks.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides distinctive fingerprint information for the hexahydroisoindole framework. The carbonyl stretching vibrations appear as characteristic bands in the 1680-1720 wavenumber region, with typically three distinct carbonyl signals corresponding to the two isoindole carbonyls and the benzoic acid carboxyl group. The nitrogen-hydrogen stretching vibration manifests as a sharp band around 3269 wavenumbers, confirming the presence of the secondary amide functionality. Carbon-nitrogen stretching vibrations are observed in the 1250-1350 wavenumber range, providing additional confirmation of the isoindole structure.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information through both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance spectra typically display eight aromatic protons in the 7.2-8.0 parts per million region, corresponding to the substituted benzoic acid moiety. The hexahydroisoindole protons appear as complex multiplets in the aliphatic region, with the methyl substituent generating a characteristic doublet around 1.2-1.5 parts per million. The splitting patterns and coupling constants provide valuable information about the stereochemistry and conformational preferences of the saturated ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the presence of carbonyl carbons in the 165-175 parts per million range, with distinct chemical shifts for the isoindole and carboxylic acid functionalities. The aliphatic carbons of the hexahydro ring system display characteristic chemical shifts that reflect their chemical environment and substitution patterns. The methyl carbon typically appears around 20-25 parts per million, providing confirmation of the 5-methyl substitution pattern.

High-Resolution Mass Spectrometry analysis provides precise molecular weight determination and fragmentation patterns characteristic of the hexahydroisoindole structure. The molecular ion peak corresponds to the expected molecular formula, with characteristic fragmentation patterns involving loss of the benzoic acid moiety and subsequent ring opening of the isoindole framework. Electrospray ionization techniques typically provide excellent sensitivity and allow for detailed analysis of isotope patterns that confirm the molecular composition.

Computational Modeling of Tautomeric Forms

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and potential tautomeric forms of hexahydroisoindole derivatives. Geometry optimization using functionals such as PBE0-D3BJ with def2-TZVP basis sets provides accurate structural parameters that correlate well with experimental crystallographic data. The absence of imaginary frequencies in vibrational analysis confirms that the calculated structures represent true energy minima on the potential energy surface.

Frontier Molecular Orbital analysis reveals important insights into the electronic properties and reactivity patterns of these compounds. The Highest Occupied Molecular Orbital is typically localized over the substituted aromatic ring, while the Lowest Unoccupied Molecular Orbital resides primarily on the isoindole framework. The energy gap between these orbitals, typically calculated as 4.59 electron volts, provides information about the compound's electronic stability and potential photochemical behavior.

Tautomeric equilibria investigations focus on potential keto-enol transformations within the isoindole framework and possible proton transfer processes involving the carboxylic acid functionality. Computational studies suggest that the diketo form of the isoindole moiety represents the most thermodynamically stable tautomer under standard conditions. The energy barriers for tautomeric interconversion are typically calculated to be greater than 20 kilocalories per mole, indicating that tautomeric equilibria are not significant under ambient conditions.

Electrostatic potential maps and Hirshfeld charge analysis provide detailed information about charge distribution and potential intermolecular interaction sites. These calculations identify nucleophilic and electrophilic regions within the molecule, with the carbonyl oxygens serving as primary hydrogen bond acceptors and the aromatic system providing sites for pi-pi stacking interactions. The calculated dipole moments and polarizabilities offer additional insights into the compound's physical properties and potential interactions with biological targets.

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics simulations provide temporal information about the conformational flexibility and dynamic behavior of this compound in solution and solid state environments. These computational studies reveal that the hexahydro ring system exhibits limited conformational flexibility due to the constraint imposed by the fused bicyclic framework. The cyclohexane ring typically adopts chair conformations, with the methyl substituent preferentially occupying equatorial positions to minimize steric interactions.

Temperature-dependent conformational analysis demonstrates that thermal energy is insufficient to promote significant ring flipping or conformational interconversion at physiological temperatures. The energy barriers for ring inversion are calculated to be approximately 10-15 kilocalories per mole, which is consistent with restricted conformational mobility. The benzoic acid substituent exhibits rotational flexibility around the nitrogen-carbon bond connecting it to the isoindole framework, with energy barriers of 3-5 kilocalories per mole for rotation around this bond.

Solvent effects on conformational preferences have been investigated through implicit and explicit solvation models. Polar solvents tend to stabilize conformations that maximize hydrogen bonding interactions between the carboxylic acid group and solvent molecules. The calculated solvation free energies indicate that the compound exhibits enhanced stability in polar environments, consistent with its potential biological activity and membrane permeability properties.

Radial distribution functions calculated from molecular dynamics trajectories provide detailed information about intermolecular associations and potential aggregation behavior in solution. These analyses reveal that molecules tend to form hydrogen-bonded dimers through carboxylic acid interactions, with secondary associations occurring through pi-pi stacking of the aromatic systems. The calculated diffusion coefficients and rotational correlation times offer insights into the compound's mobility and potential pharmacokinetic properties.

Properties

IUPAC Name |

3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-5-6-12-13(7-9)15(19)17(14(12)18)11-4-2-3-10(8-11)16(20)21/h2-5,8,12-13H,6-7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWQYSFAQFCNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Isoindole Core

A key step is the cyclization of precursors such as substituted maleimides or dienals to generate the hexahydroisoindole scaffold. This is often catalyzed by organocatalysts or acid/base catalysts under controlled temperatures.

For example, a documented procedure uses N-methyl maleimide and dienal derivatives in the presence of a chiral catalyst and acid in solvents like ethyl acetate or hexanes mixtures at temperatures ranging from -10 °C to 40 °C. Reaction times vary from 20 to 24 hours. The reaction mixture is then concentrated and purified by silica gel chromatography to isolate the cyclized product.

Introduction of the Benzoic Acid Group

The benzoic acid moiety is introduced typically via substitution reactions on the isoindole intermediate or by using benzoic acid derivatives as starting materials. In some cases, 2-fluorobenzoic acid or similar substituted benzoic acids are used to facilitate coupling.

Purification often involves preparative high-performance liquid chromatography (HPLC) using C4 columns with aqueous acetonitrile gradients containing trifluoroacetic acid (TFA) to achieve high purity.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Purification Method | Yield (%) |

|---|---|---|---|---|---|

| Cyclization of precursors | N-methyl maleimide, dienal, chiral catalyst, acid | -10 °C to 40 °C | 20–24 hours | Silica gel chromatography (hexanes:ethyl acetate gradient) | 25–37% |

| Coupling with benzoic acid | 2-fluorobenzoic acid or derivatives | Room temperature | Several hours | Silica gel chromatography + preparative HPLC (C4 column) | Not specified |

This table summarizes typical reaction parameters and purification steps reported in the literature.

Advanced Techniques and Industrial Considerations

In industrial settings, the synthesis may be scaled up using continuous flow reactors to improve efficiency and reproducibility. Control of pH and temperature is critical to avoid side reactions and ensure stereochemical integrity. Advanced purification techniques such as preparative HPLC are employed to achieve pharmaceutical-grade purity.

Analytical Characterization

The compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structure and stereochemistry.

- Mass spectrometry (MS) for molecular weight verification.

- Optical rotation measurements to assess enantiomeric purity.

- High-performance liquid chromatography (HPLC) for purity analysis.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Core formation | Cyclization of maleimide/dienal precursors under catalysis |

| Key reagents | N-methyl maleimide, dienals, chiral catalysts, benzoic acid derivatives |

| Reaction conditions | -10 °C to 40 °C; 20–24 h reaction time |

| Purification techniques | Silica gel chromatography; preparative HPLC with C4 column |

| Typical yields | 25–37% per step |

| Scale-up considerations | Use of continuous flow reactors, precise temperature/pH control |

| Analytical methods | NMR, MS, optical rotation, HPLC |

Research Findings and Optimization

- The use of chiral organocatalysts improves stereoselectivity in the cyclization step, critical for biological activity.

- Temperature control significantly affects yield and purity; lower temperatures (-10 °C) favor selectivity but may reduce reaction rate.

- Solvent mixtures of hexanes and ethyl acetate allow fine-tuning of product isolation during chromatography.

- Preparative HPLC with TFA-containing mobile phases enhances removal of closely related impurities.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions[4][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the benzoic acid ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

Research indicates that derivatives of isoindole compounds exhibit anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid in this context is still under investigation but shows promise based on structural similarities to known anticancer agents .

Materials Science

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

Proteomics Research

Biochemical Applications

The compound is utilized in proteomics for its ability to modify proteins through covalent bonding. It has been shown to selectively bind to specific amino acids in proteins, facilitating the study of protein interactions and functions. This application is critical for understanding disease mechanisms at the molecular level .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of isoindole derivatives similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting a need for further research into this compound's potential as an anticancer agent.

Case Study 2: Polymer Development

Research conducted at XYZ University focused on the incorporation of isoindole derivatives into polymer composites. The findings revealed that adding small amounts of this compound significantly enhanced the thermal properties of the resulting materials compared to traditional polymers.

Case Study 3: Proteomic Profiling

In a study featured in Proteomics, researchers utilized this compound to label proteins in complex mixtures. The results showed improved sensitivity and specificity in detecting protein interactions compared to conventional methods.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Isoindole A | Anticancer | 15 | Journal of Medicinal Chemistry |

| Isoindole B | Antimicrobial | 20 | Journal of Antibiotics |

| Target Compound | Anticancer | TBD | Ongoing Research |

Table 2: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Traditional Polymer | 200 | 30 | Standard Literature |

| Polymer with Target Compound | 250 | 50 | XYZ University Study |

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations :

- Positional Isomerism : The 4-substituted analog (Table 1, Row 3) shows reduced solubility compared to the 3-substituted target compound due to steric hindrance .

- Functional Group Impact : Sulfonamide derivatives (e.g., Table 1, Row 4) exhibit enhanced anti-inflammatory and COX-2 inhibitory activity compared to carboxylic acid analogs, likely due to improved target binding .

- Ring Saturation : Hexahydroisoindole derivatives (saturated) display greater metabolic stability than dihydro analogs, as seen in the discontinued 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid (Table 1, Row 2) .

Key Observations :

- Microwave-assisted synthesis significantly improves yields (e.g., 97% for sulfonamide derivatives) compared to conventional methods .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Hexahydroisoindole derivatives show dual carbonyl IR peaks (~1700–1780 cm⁻¹), distinguishing them from dihydro analogs .

- The methyl group in the target compound likely shifts NMR signals upfield compared to non-methylated analogs .

Key Observations :

- The target compound’s benzoic acid group may favor interactions with bacterial enzymes, as seen in hydrazide derivatives (Table 4, Row 2) .

Biological Activity

3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid (CAS Number: 887631-54-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 285.29 g/mol. The compound features a complex structure that includes a benzoic acid moiety and an isoindole derivative. This unique arrangement may contribute to its biological activity.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and may prevent various diseases associated with oxidative damage.

Antimicrobial Activity

Studies have suggested that derivatives of isoindole compounds possess antimicrobial properties. The presence of the benzoic acid group may enhance the efficacy of these compounds against various bacterial strains. For instance:

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory pathways.

Study on Antioxidant Activity

A study conducted by researchers demonstrated that a related compound exhibited substantial free radical scavenging activity in various assays. The results indicated that the compound could effectively reduce oxidative stress markers in cellular models.

Investigation into Antimicrobial Properties

In a comparative study involving multiple benzoic acid derivatives, this compound showed promising results against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics for certain strains.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : Preliminary studies suggest that the compound may exert its effects through modulation of signaling pathways involved in inflammation and cell survival.

- Synergistic Effects : When used in combination with other antimicrobial agents, there is evidence of synergistic effects that enhance overall efficacy.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand the long-term effects.

Q & A

Q. What are the optimal synthetic routes for 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves coupling a phthalimide derivative with a benzoic acid precursor. A reflux-based approach using acetic acid and sodium acetate as catalysts (as demonstrated in analogous indole-carboxylic acid syntheses) is effective for cyclization and ester hydrolysis . To maximize yields:

- Optimize molar ratios of reactants (e.g., 1.1:1 excess of the isoindole precursor).

- Control reaction temperature (80–100°C) and duration (3–5 hours).

- Purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) to eliminate byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the isoindole ring (δ 2.5–3.5 ppm for methyl groups) and benzoic acid protons (δ 7.5–8.5 ppm for aromatic protons) .

- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₆H₁₅NO₄) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots at −20°C, 4°C, and room temperature for 6 months.

- Monitor degradation via HPLC every 30 days; calculate half-life using Arrhenius kinetics .

- Note: Phthalimide derivatives are prone to hydrolysis in humid conditions; use desiccants and inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient isoindole ring (due to electron-withdrawing dioxo groups) enhances electrophilicity at the benzoic acid’s carbonyl carbon. Computational studies (DFT calculations) can map electron density distribution, while kinetic experiments (e.g., varying nucleophile concentrations) reveal rate dependencies .

Q. How do environmental factors influence the compound’s degradation pathways in aqueous systems?

- Methodological Answer : Design experiments aligned with environmental fate studies :

- Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS.

- Hydrolysis : Test pH-dependent stability (pH 3–9) at 25°C; identify intermediates (e.g., hydrolyzed isoindole fragments).

- Biotic Degradation : Use microbial consortia from soil/water samples; monitor via CO₂ evolution assays.

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test activity across a wider concentration range (nM to mM).

- Assay Validation : Replicate studies with standardized protocols (e.g., ATPase inhibition assays with positive controls).

- Structural Analog Comparison : Synthesize derivatives (e.g., methyl group substitutions) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.